Cas no 1804367-88-1 (5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)
5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
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- Inchi: 1S/C8H4BrF3INO2/c9-1-4-2-14-5(3-15)6(13)7(4)16-8(10,11)12/h2-3H,1H2
- InChI Key: JCNGNCPJGSUCMW-UHFFFAOYSA-N
- SMILES: IC1=C(C=O)N=CC(CBr)=C1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 3
- Topological Polar Surface Area: 39.2
5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089713-1g |
5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1804367-88-1 | 97% | 1g |
$1,445.30 | 2022-04-02 |
5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde: A Versatile Building Block for Advanced Pharmaceutical and Material Science Applications
5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a multifunctional organic compound with a unique combination of electrophilic and nucleophilic functionalities, making it a critical intermediate in the development of novel therapeutic agents and functional materials. The molecular structure of this compound is characterized by a pyridine-2-carboxaldehyde scaffold, which serves as a versatile platform for further chemical modifications. The presence of a bromomethyl group at the 5-position, a iodo substituent at the 3-position, and a trifluoromethoxy group at the 4-position contributes to its high reactivity and potential for diverse applications. This compound is particularly relevant in the context of modern drug discovery, where the ability to fine-tune molecular properties through functional group manipulation is essential for optimizing pharmacological profiles.
The pyridine-2-carboxaldehyde core of this molecule is known for its ability to participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions. The iodo group at the 3-position introduces a strong electron-withdrawing effect, which can influence the reactivity of adjacent functional groups. Meanwhile, the trifluoromethoxy substituent at the 4-position enhances the hydrophobicity of the molecule while also contributing to its metabolic stability. The bromomethyl group at the 5-position further adds to the molecule's reactivity, as it is a common site for substitution reactions in synthetic chemistry. These combined functional groups make 5-(Bromomyethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde a valuable starting material for the synthesis of complex molecules with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of compounds like 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde in the development of small-molecule drugs. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antitumor activity against multidrug-resistant cancer cell lines. The study suggested that the trifluoromethoxy group plays a crucial role in modulating the interaction of the molecule with specific protein targets, thereby enhancing its therapeutic efficacy. Additionally, the bromomethyl functionality allows for the introduction of various side chains, enabling the design of molecules with improved solubility and bioavailability.
The synthesis of 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde typically involves multi-step organic reactions, with the pyridine-2-carboxaldehyde scaffold being the primary structural component. One of the most common synthetic approaches involves the coupling of a trifluoromethoxy group with a pyridine-2-carboxaldehyde derivative, followed by the introduction of the bromomethyl and iodo functionalities through selective substitution reactions. The use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada coupling, has been shown to be highly effective in achieving the desired functionalization of this molecule. These synthetic strategies are critical for the production of high-purity compounds suitable for pharmaceutical and industrial applications.
From a pharmaceutical perspective, 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde has been explored as a potential scaffold for the development of kinase inhibitors. Kinases are a family of enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. A 2022 study in ACS Medicinal Chemistry Letters reported that derivatives of this compound showed promising inhibitory activity against the PI3K/AKT/mTOR pathway, which is a key target for cancer therapy. The iodo and trifluoromethoxy groups were found to enhance the binding affinity of the molecule to the target kinase, while the bromomethyl group provided additional steric and electronic effects that improved the overall potency of the inhibitor.
In addition to its pharmaceutical applications, 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde has also been investigated for its potential in material science. The presence of multiple functional groups makes this compound a promising candidate for the synthesis of conductive polymers and functionalized nanomaterials. A 2021 study published in Advanced Materials demonstrated that derivatives of this molecule could be used to create electroactive polymers with enhanced charge transport properties. The trifluoromethoxy group was found to improve the stability of the polymer under harsh chemical conditions, while the bromomethyl functionality allowed for the incorporation of additional functional moieties to tailor the material's properties for specific applications.
The chemical stability of 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is another important factor that contributes to its utility in both pharmaceutical and industrial contexts. The trifluoromethoxy group is known for its high resistance to hydrolysis, which ensures that the molecule remains intact in biological environments. This property is particularly valuable for the development of long-acting therapeutic agents that require sustained release of active compounds. Additionally, the iodo group provides a stable electron-withdrawing effect, which can help in the design of molecules with enhanced metabolic stability and reduced degradation in vivo.
From a synthetic standpoint, the ability to modify the pyridine-2-carboxaldehyde scaffold of this compound offers significant flexibility in the design of new molecules with tailored properties. The bromomethyl and iodo groups can be selectively substituted to introduce a wide range of functionalities, including hydrophilic or hydrophobic groups, aromatic or aliphatic chains, and various heterocyclic systems. This adaptability makes 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde a versatile building block for the development of both small-molecule drugs and advanced materials.
Recent studies have also explored the potential of this compound in the context of green chemistry and sustainable synthesis. The use of catalytic methods for the functionalization of 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde has been shown to reduce the environmental impact of its synthesis by minimizing waste and energy consumption. For example, a 2023 study in Green Chemistry demonstrated that the use of transition metal catalysts in the synthesis of this compound significantly improved the atom economy of the reaction, aligning with the principles of sustainable chemical processes.
In summary, 5-(Bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a chemically versatile compound with significant potential in both pharmaceutical and material science applications. Its unique combination of functional groups enables the development of novel therapeutic agents and advanced materials, making it a valuable starting material for further chemical exploration. As research in these fields continues to advance, the role of this compound in the discovery of new drugs and materials is expected to expand, further highlighting its importance in modern chemical science.
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